molecular formula C24H19BF4O B11768137 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate CAS No. 58164-65-1

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate

Cat. No.: B11768137
CAS No.: 58164-65-1
M. Wt: 410.2 g/mol
InChI Key: KUYPEJIGWCDUAI-UHFFFAOYSA-N
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Description

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is a chemical compound with the molecular formula C24H19BF4O and a molecular weight of 410.223. It is a member of the pyrylium family, which are aromatic six-membered ring compounds containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of benzyl chloride with 2,6-diphenylpyrylium tetrafluoroborate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and other aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate involves its interaction with molecular targets through its aromatic and ionic properties. It can participate in electron transfer reactions, interact with nucleophiles, and form complexes with various substrates. These interactions are crucial for its role as a catalyst and in biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,6-Diphenylpyrylium tetrafluoroborate
  • N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate

Uniqueness

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

58164-65-1

Molecular Formula

C24H19BF4O

Molecular Weight

410.2 g/mol

IUPAC Name

4-benzyl-2,6-diphenylpyrylium;tetrafluoroborate

InChI

InChI=1S/C24H19O.BF4/c1-4-10-19(11-5-1)16-20-17-23(21-12-6-2-7-13-21)25-24(18-20)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,17-18H,16H2;/q+1;-1

InChI Key

KUYPEJIGWCDUAI-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)CC2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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